N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
“N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide” is a compound that contains a benzothiazole core . Benzothiazole derivatives have been synthesized and studied for their potential biological activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . In one example, substituted 2-amino benzothiazoles were coupled with N-phenyl anthranilic acid. The resulting intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives was analyzed based on IR, 1H, 13C NMR, and mass spectral data . Further molecular docking studies have been accomplished to check the three-dimensional geometrical view of the ligand binding to their protein receptor .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives were analyzed using various spectroscopic techniques, including IR, 1H, 13C NMR, and mass spectral data .
Scientific Research Applications
- Benzothiazole derivatives have been investigated for their potential as anticancer agents. The compound’s unique structure may interfere with cancer cell growth, making it a promising candidate for further study .
- Benzothiazoles have demonstrated antibacterial properties. Researchers have explored their effectiveness against various bacterial strains, including drug-resistant ones. This compound could contribute to the development of new antibiotics .
- Some benzothiazole derivatives exhibit anticonvulsant activity. Investigations into their effects on neuronal excitability and seizure control have been ongoing .
- Benzothiazoles have been studied for their potential in managing diabetes. This compound’s structure may play a role in regulating blood glucose levels or improving insulin sensitivity .
- Benzothiazole derivatives have shown antifungal activity against various fungal pathogens. Researchers have explored their efficacy in treating fungal infections .
- The compound’s structure suggests possible neuroprotective properties. It may help protect neurons from damage or degeneration, making it relevant for neurodegenerative diseases .
- Oxidative stress contributes to various health conditions. Investigating whether this compound can mitigate oxidative damage is an area of interest .
- Researchers have designed and synthesized benzothiazole derivatives to explore their effects on Parkinson’s disease. This compound’s pharmacological profile warrants further investigation .
Anticancer Properties
Antibacterial Activity
Anticonvulsant Potential
Antidiabetic Applications
Antifungal Properties
Neuroprotective Effects
Inhibition of Oxidative Stress
Anti-Parkinsonian Potential
Mechanism of Action
Target of Action
The compound, also known as N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide, primarily targets the Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain . The compound’s mode of action is similar to that of other non-steroidal anti-inflammatory drugs (NSAIDs).
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid to prostaglandins . This results in a decrease in the levels of prostaglandins, leading to reduced inflammation and pain.
Result of Action
The primary result of the compound’s action is the reduction of inflammation and pain . By inhibiting the COX enzymes and decreasing the production of prostaglandins, it effectively reduces the symptoms of inflammation, including pain, swelling, and redness .
Future Directions
Benzothiazole derivatives, including “N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide”, present a promising area of research due to their potential biological activities . Future research could focus on further exploring their biological activities, optimizing their synthesis, and investigating their mechanisms of action.
properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-ethyl-5-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6OS/c1-4-23-14(9-11(2)21-23)17(25)20-16-10-12(3)22-24(16)18-19-13-7-5-6-8-15(13)26-18/h5-10H,4H2,1-3H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVHAMDGYVNCAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=CC(=NN2C3=NC4=CC=CC=C4S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide |
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